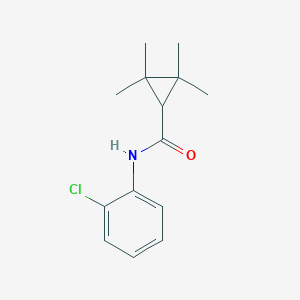
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has shown promising results in various scientific research applications. The compound was first synthesized in 2005 by a team of scientists led by Dr. James Cook at the University of Wisconsin-Milwaukee.
作用機序
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the degradation of GABA in the brain. This leads to an increase in the levels of GABA, which in turn reduces neuronal activity and promotes relaxation. The compound has also been shown to have anxiolytic and anticonvulsant effects, which further supports its potential therapeutic applications.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal activity and promotes relaxation. The compound has also been shown to have anxiolytic and anticonvulsant effects, which make it a potential candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy.
実験室実験の利点と制限
One of the major advantages of N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its selectivity for GABA-AT inhibition, which makes it a potential candidate for the development of new drugs with fewer side effects. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. This can be overcome by using prodrugs or other delivery methods.
将来の方向性
There are several future directions for the research on N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One potential area of research is the development of new drugs for the treatment of addiction. N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models, which suggests that it may be effective in the treatment of addiction. Another area of research is the development of new delivery methods for N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, such as prodrugs or nanoparticles, which can improve its solubility and bioavailability. Finally, the development of new GABA-AT inhibitors with improved selectivity and potency is another area of research that can lead to the discovery of new drugs for the treatment of neurological disorders.
合成法
The synthesis of N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the reaction of 2-chlorobenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions. The product is then purified by column chromatography to obtain N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in high purity.
科学的研究の応用
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. The compound has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. This makes N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide a potential candidate for the development of new drugs for the treatment of these disorders.
特性
製品名 |
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
分子式 |
C14H18ClNO |
分子量 |
251.75 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H18ClNO/c1-13(2)11(14(13,3)4)12(17)16-10-8-6-5-7-9(10)15/h5-8,11H,1-4H3,(H,16,17) |
InChIキー |
WASQGHBZOXNLGE-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=C2Cl)C |
正規SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)








![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)